molecular formula C9H12N2O2 B2667529 N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide CAS No. 2411274-41-2

N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide

Cat. No. B2667529
CAS RN: 2411274-41-2
M. Wt: 180.207
InChI Key: CBOGZRJTPUIEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide” is a chemical compound with the molecular formula C15H16N2O3 . It is also known by registry numbers ZINC000000247124, ZINC000000247131 . The compound is available from various suppliers, including ChemBridge Corporation, ChemDiv, Inc., INTERBIOSCREEN DOO BAR, Vitas M Chemical Limited .


Molecular Structure Analysis

The molecular weight of “N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide” is 272.304 . The SMILES representation of the molecule is Oc1cccc (C=C (/C#N)C (=O)NCC2CCCO2)c1 . This indicates the presence of a cyano group (-C#N), an oxolane ring, and an amide group (-C(=O)NH-) in the molecule.


Physical And Chemical Properties Analysis

The solubility of “N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide” in DMSO is unknown . More detailed physical and chemical properties are not available in the sources I found.

properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-9(12)11-8(5-10)7-3-4-13-6-7/h2,7-8H,1,3-4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGZRJTPUIEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C#N)C1CCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.